molecular formula C9H10FNO2 B6205187 methyl 5-amino-2-fluoro-3-methylbenzoate CAS No. 1533872-66-0

methyl 5-amino-2-fluoro-3-methylbenzoate

Cat. No. B6205187
CAS RN: 1533872-66-0
M. Wt: 183.2
InChI Key:
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Description

Methyl 5-amino-2-fluoro-3-methylbenzoate (MFAFMB) is a synthetic organic compound of the benzoic acid family, and is used in a variety of scientific research applications. MFAFMB has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Methyl 5-amino-2-fluoro-3-methylbenzoate has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. In biochemistry, methyl 5-amino-2-fluoro-3-methylbenzoate has been used to study the enzymatic activity of various enzymes, such as cytochrome P450 and carbonic anhydrase. In pharmacology, methyl 5-amino-2-fluoro-3-methylbenzoate has been used to study the effects of drugs on various biological systems, such as the cardiovascular system. In toxicology, methyl 5-amino-2-fluoro-3-methylbenzoate has been used to study the effects of toxic substances, such as heavy metals, on various biological systems.

Mechanism of Action

Methyl 5-amino-2-fluoro-3-methylbenzoate is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances in the body. Inhibition of cytochrome P450 can lead to an increase in the bioavailability of drugs, and can also lead to an increase in the toxicity of drugs and other substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 5-amino-2-fluoro-3-methylbenzoate have not been extensively studied. However, it is known that methyl 5-amino-2-fluoro-3-methylbenzoate can inhibit the enzyme cytochrome P450, which can lead to an increase in the bioavailability of drugs and an increase in the toxicity of drugs and other substances. In addition, methyl 5-amino-2-fluoro-3-methylbenzoate may have other biochemical and physiological effects, such as modulating the activity of other enzymes, which have yet to be studied.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-2-fluoro-3-methylbenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to using methyl 5-amino-2-fluoro-3-methylbenzoate in laboratory experiments. For example, it is not soluble in water, which can limit its use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

There are several potential future directions for methyl 5-amino-2-fluoro-3-methylbenzoate research. For example, further research could be conducted to better understand its mechanism of action and to identify potential new applications. Additionally, research could be conducted to study the biochemical and physiological effects of methyl 5-amino-2-fluoro-3-methylbenzoate on various biological systems, such as the cardiovascular system. Finally, research could be conducted to explore the potential for methyl 5-amino-2-fluoro-3-methylbenzoate to be used as an inhibitor of other enzymes, such as carbonic anhydrase.

Synthesis Methods

Methyl 5-amino-2-fluoro-3-methylbenzoate is synthesized by a two-step process involving a Friedel-Crafts alkylation reaction and an esterification reaction. In the first step, an alkyl halide and an aromatic compound, such as benzene, are combined in the presence of a Lewis acid, such as aluminum chloride, to form an alkylated aromatic compound. In the second step, the alkylated aromatic compound is reacted with an alcohol, such as methanol, to form an ester. The resulting product is methyl 5-amino-2-fluoro-3-methylbenzoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-amino-2-fluoro-3-methylbenzoate involves the introduction of an amino and a fluoro group onto a methylbenzoate ring. This can be achieved through a series of reactions starting with the appropriate starting materials.", "Starting Materials": [ "Methyl 3-methylbenzoate", "Nitrobenzene", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) bromide", "Potassium fluoride", "Ammonium chloride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Reduction of nitrobenzene to aniline using sodium hydroxide and hydrogen gas", "Step 2: Diazotization of aniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with methyl 3-methylbenzoate in the presence of copper(I) bromide to form methyl 5-nitro-2-fluoro-3-methylbenzoate", "Step 4: Reduction of nitro group to amino group using ammonium chloride and ethanol", "Step 5: Fluorination of the methyl group using potassium fluoride and methanol to form methyl 5-amino-2-fluoro-3-methylbenzoate" ] }

CAS RN

1533872-66-0

Molecular Formula

C9H10FNO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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